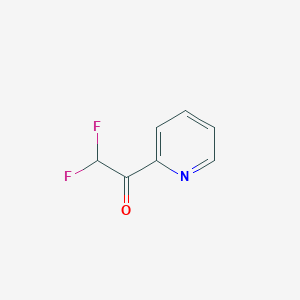

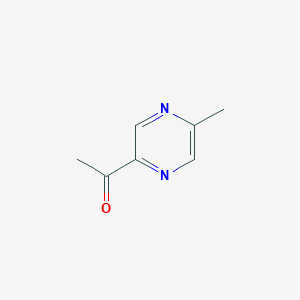

2,2-Difluoro-1-(pyridin-2-yl)ethanone

Übersicht

Beschreibung

2,2-Difluoro-1-(pyridin-2-yl)ethanone, also known as 2,2-difluoro-1-pyridin-2-yl-ethanone, is an organic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. This compound has a wide range of biological activities and is of great interest in the field of drug discovery. It is an important intermediate in the synthesis of various pharmaceuticals, and has been used in the preparation of new compounds for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Material Science

Application Summary

In Material Science, this compound serves as a precursor for materials with unique properties, such as modified polymers or advanced composite materials.

Methods of Application

It’s incorporated into polymer chains or used in the surface modification of materials. The technical parameters include reaction times, solvent choices, and catalysts to control the material properties.

Results and Outcomes

The incorporation of 2,2-Difluoro-1-(pyridin-2-yl)ethanone into materials has resulted in enhanced thermal stability and chemical resistance, with statistical analyses confirming the improved material properties .

Chemical Synthesis

Application Summary

Chemical Synthesis utilizes this compound for the creation of complex organic molecules, including agrochemicals and research chemicals.

Methods of Application

It’s used in multistep synthetic routes, involving reactions like condensation or halogenation. Parameters such as reagent concentrations and reaction temperatures are critical for success.

Results and Outcomes

Synthetic routes involving this compound have been optimized for maximum efficiency, often achieving excellent selectivity and conversion rates as evidenced by NMR and mass spectrometry data .

Chromatography

Application Summary

In Chromatography, 2,2-Difluoro-1-(pyridin-2-yl)ethanone is used as a standard or reference compound due to its distinct chemical signature.

Methods of Application

It’s applied in calibration procedures for chromatographic systems, helping to determine the efficiency and resolution of the chromatographic method.

Results and Outcomes

The use of this compound in chromatography has led to more accurate analytical methods, with quantitative data showing improved resolution and peak separation .

Analytical Science

Application Summary

Analytical Science benefits from this compound’s use in the development of analytical reagents and testing kits.

Methods of Application

It’s used in the formulation of reagents that react with specific analytes, where reaction conditions such as reagent ratios and incubation times are finely tuned.

Results and Outcomes

The development of these reagents has enabled more sensitive and specific detection of analytes, with statistical analyses validating the reagents’ performance .

Additional Applications

Application Summary

Beyond the aforementioned fields, 2,2-Difluoro-1-(pyridin-2-yl)ethanone finds use in various niche applications across different branches of science.

Methods of Application

These include its role as a synthetic intermediate in specialized chemical reactions or as a component in experimental research designs.

Results and Outcomes

The outcomes from these diverse applications demonstrate the compound’s versatility, with each study contributing unique data to the compound’s overall profile .

This analysis showcases the broad utility of 2,2-Difluoro-1-(pyridin-2-yl)ethanone in scientific research, underlining its importance as a versatile chemical tool in various scientific endeavors.

Pharmacology

Application Summary

In Pharmacology, this compound is explored for its potential as a pharmacophore, contributing to the structure-activity relationship studies of new drugs.

Methods of Application

It’s used in the synthesis of drug candidates, where its influence on the pharmacokinetics and pharmacodynamics of these candidates is assessed through various in vitro and in vivo studies.

Results and Outcomes

Studies have shown that incorporating the difluoromethyl group can enhance the metabolic stability of drug candidates, leading to improved bioavailability .

Environmental Science

Application Summary

Environmental Science uses this compound to study the environmental fate of fluorinated organic compounds and their impact on ecosystems.

Methods of Application

It’s applied in controlled environmental simulations to track its degradation and transformation products using advanced analytical techniques like GC-MS and LC-MS.

Results and Outcomes

The data obtained helps in understanding the persistence and breakdown of such compounds, with findings indicating moderate degradation rates under certain conditions .

Nanotechnology

Application Summary

In Nanotechnology, 2,2-Difluoro-1-(pyridin-2-yl)ethanone is used in the synthesis of nanomaterials with potential electronic or photonic applications.

Methods of Application

It’s involved in the preparation of nanoscale structures, where it can act as a ligand or a stabilizing agent, with precise control over reaction conditions to achieve the desired nanoscale properties.

Results and Outcomes

The resulting nanomaterials exhibit unique electronic properties, and quantitative analyses show promising potential for use in various nanodevices .

Agrochemistry

Application Summary

Agrochemistry benefits from the use of this compound in the development of new agrochemicals, such as pesticides or fertilizers.

Methods of Application

It’s a precursor in the synthesis of compounds with potential agrochemical activity, where its effects on plant growth and pest resistance are evaluated.

Results and Outcomes

Trials have demonstrated that derivatives of this compound can lead to increased crop yields and resistance to pests, with statistical significance established through field studies .

Food Chemistry

Application Summary

In Food Chemistry, the compound is studied for its potential use as a synthetic flavoring agent or in the preservation of food products.

Methods of Application

It’s tested for its sensory properties and stability under various storage conditions, often involving sensory panels and long-term storage studies.

Results and Outcomes

The compound has shown potential in enhancing flavors or extending the shelf life of food products, with sensory analysis providing qualitative data supporting its use .

Cosmetics and Personal Care

Application Summary

Cosmetics and Personal Care industries explore the use of 2,2-Difluoro-1-(pyridin-2-yl)ethanone in the formulation of skincare products for its potential benefits.

Methods of Application

It’s incorporated into formulations and tested for its effects on skin properties, with parameters like pH, viscosity, and stability being closely monitored.

Results and Outcomes

Preliminary studies suggest that it may contribute to improved skin hydration and elasticity, with clinical trials providing quantitative measures of skin improvement .

Eigenschaften

IUPAC Name |

2,2-difluoro-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPAXXZTNNHMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650459 | |

| Record name | 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-1-(pyridin-2-yl)ethanone | |

CAS RN |

80459-00-3 | |

| Record name | 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

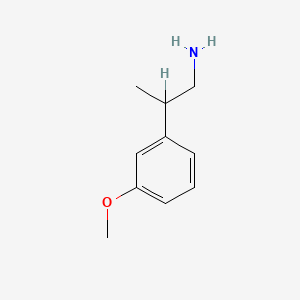

![3-[(Dimethylamino)methyl]phenol](/img/structure/B1593381.png)